molecular formula C8H9F2N B15131732 (S)-1-(2,6-Difluorophenyl)ethanamine

(S)-1-(2,6-Difluorophenyl)ethanamine

Cat. No.: B15131732
M. Wt: 157.16 g/mol
InChI Key: PDPHGCQJDUZZGM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the amine family, specifically an aromatic amine due to the presence of a difluorophenyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 2,6-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through an amination reaction, often using reagents like ammonia or an amine donor in the presence of a catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and chiral resolution techniques are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is utilized in various scientific research domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the amine group facilitates interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE: The enantiomer of the compound, differing in its optical activity.

    1-(2,6-DIFLUOROPHENYL)ETHAN-1-OL: A related compound with a hydroxyl group instead of an amine.

    1-(2,6-DIFLUOROPHENYL)ETHAN-1-ONE: A ketone derivative of the compound.

Uniqueness

(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is unique due to its chiral nature and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

(1S)-1-(2,6-difluorophenyl)ethanamine

InChI

InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

PDPHGCQJDUZZGM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1F)F)N

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.